molecular formula C14H13NO3 B8278697 N-(3-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide CAS No. 76464-58-9

N-(3-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide

Cat. No. B8278697
M. Wt: 243.26 g/mol
InChI Key: UNMYNAAAFMDEIQ-UHFFFAOYSA-N
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Patent
US05053071

Procedure details

A mixture of 25.0 g of 3,4,5,6-tetrahydrophthalic anhydride (THPA), 17.9 g of 3-aminophenol and 350 mL of glacial acetic acid was refluxed for 1 hour, then cooled and poured slowly into 1400 mL of ice-water. The resulting mixture was filtered, the collected solids were washed with cold water and dried (oven, reduced pressure) to give N-(3-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide (1A), as yellow crystals, m.p.: 196°-197.5° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2[CH2:7][CH2:8][CH2:9][CH2:10][C:2]1=2.[NH2:12][C:13]1[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=1>C(O)(=O)C>[OH:19][C:15]1[CH:14]=[C:13]([N:12]2[C:1](=[O:11])[C:2]3[CH2:10][CH2:9][CH2:8][CH2:7][C:3]=3[C:4]2=[O:6])[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(C2=C(C(=O)O1)CCCC2)=O
Name
Quantity
17.9 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
1400 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
the collected solids were washed with cold water
CUSTOM
Type
CUSTOM
Details
dried (oven, reduced pressure)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)N1C(C2=C(C1=O)CCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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